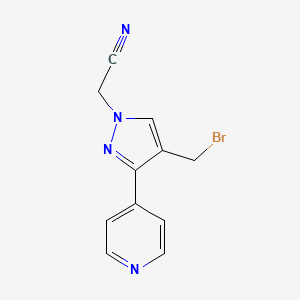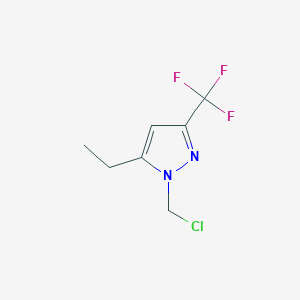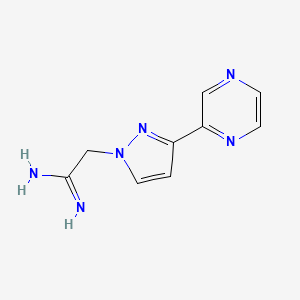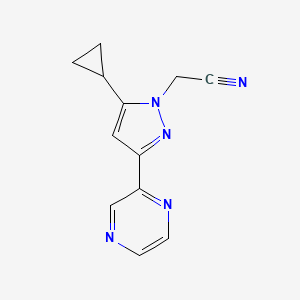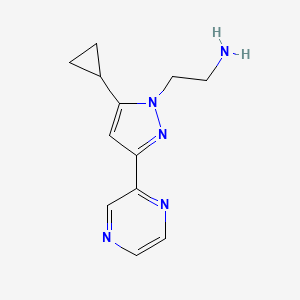
1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of carboxylic acid groups (-COOH) and a trifluoromethyl group (-CF3) in the molecule suggests that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The carboxymethyl group (-CH2COOH) would be attached to one of the carbon atoms in the ring, the iodine atom would be attached to another carbon atom, and the trifluoromethyl group (-CF3) would be attached to a third carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation. The trifluoromethyl group can enhance the acidity of neighboring protons, and the iodine atom can potentially be replaced by other groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic and polar, which could influence its solubility in different solvents .Scientific Research Applications
Pharmaceutical Intermediates
Compounds with trifluoromethyl groups, like 1-(trifluoromethyl)cyclopentanecarboxylic acid , are often used as pharmaceutical intermediates . The presence of a trifluoromethyl group can significantly alter the biological activity of a molecule, making it a valuable moiety in drug design. The carboxylic acid functionality also allows for further derivatization, which can be useful in synthesizing a wide range of pharmaceuticals.
Material Science
Carboxymethyl groups are known to enhance the water solubility of compounds, which is beneficial in material science applications. For instance, carboxymethyl cellulose is widely used in the production of hydrogels that have applications ranging from wound dressings to drug delivery systems .
Antioxidant and Antibacterial Agents
Compounds with carboxylic acid groups, when combined with other functional groups like phytic acid, have shown antioxidant and antibacterial effects. These can improve the stability and biological properties of formulations without adding toxicity .
Mechanism of Action
Target of action
Many drugs and active compounds work by interacting with specific proteins or enzymes in the body. These targets are often involved in critical biochemical pathways. For example, a compound might target an enzyme that is involved in the synthesis of a certain type of molecule, thereby affecting the levels of that molecule in the body .
Mode of action
The compound could bind to its target, thereby altering the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical pathways
The compound’s effects on its target could impact various biochemical pathways. For example, if the compound inhibits an enzyme that is involved in the synthesis of a certain molecule, this could affect all pathways that involve that molecule .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted .
Result of action
The compound’s action on its target and its effects on biochemical pathways could lead to various molecular and cellular effects. These could include changes in the levels of certain molecules in cells, alterations in cell behavior, or even cell death .
Action environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the environment, the presence of other molecules, and physical factors like temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(carboxymethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IN2O4/c8-7(9,10)5-3(11)4(6(16)17)13(12-5)1-2(14)15/h1H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMPLJBXMQFNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





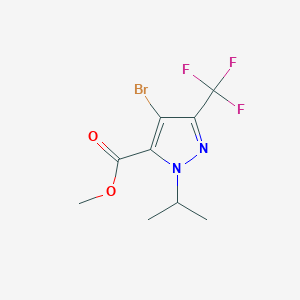
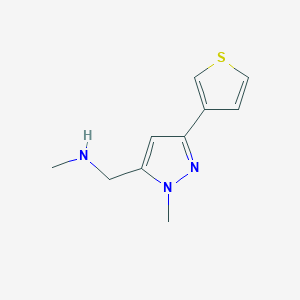

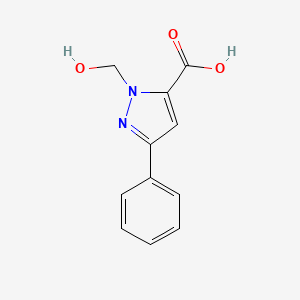
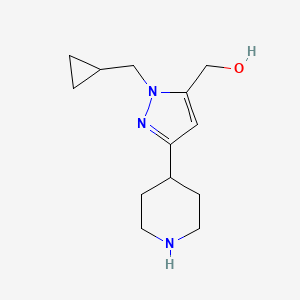
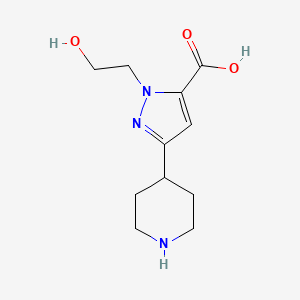
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
